4-(3-Carboxyphenyl)-2-methylphenol

Description

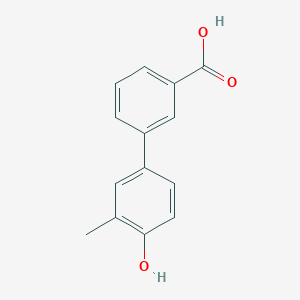

4-(3-Carboxyphenyl)-2-methylphenol is a phenolic compound featuring a methyl group at the 2-position and a 3-carboxyphenyl substituent at the 4-position of the phenol ring. The carboxy group introduces polarity, enhancing solubility in aqueous or polar solvents compared to non-functionalized analogs. This structural motif is common in bioactive molecules, where the carboxy group may participate in hydrogen bonding or metal coordination, influencing biological activity and pharmacokinetics .

Properties

IUPAC Name |

3-(4-hydroxy-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHRITZSPQMTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683812 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-44-6 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as quinazolinone derivatives have been shown to interact with various targets including efflux pumps, enzymes (dna gyrases, homoserine transacetylase, various classes of sortases, aromatase, lipoteichoic synthase, polyketide synthase, pantothenate synthetase, acetyl-coa carboxylase, sensory histidine kinase, kinase, cyclooxygenase, etc), penicillin-binding proteins, quorum sensing systems, and adhesins.

Mode of Action

It can be inferred from related compounds that it may bind to protein molecules responsible for the pathogenicity of a microorganism. This binding could result in changes to the function of these proteins, thereby affecting the organism’s ability to survive or cause disease.

Biochemical Pathways

Related compounds have been shown to affect various biochemical processes, including the shikimate/arogenate pathway, which is involved in the biosynthesis of aromatic amino acids.

Pharmacokinetics

One study suggests that similar compounds exhibit a rate of clearance and systemic exposure comparable to known antibiotics.

Biological Activity

4-(3-Carboxyphenyl)-2-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Phenolic Compounds

Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound contributes to its bioactivity through various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antimicrobial Properties : The compound demonstrates activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Antioxidant Activity

Research indicates that this compound effectively reduces oxidative stress markers in vitro. In a study involving human cell lines, the compound significantly decreased levels of reactive oxygen species (ROS) and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls .

Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria. Notably, its activity was enhanced when used in combination with conventional antibiotics, suggesting potential for synergistic effects.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX/LOX | |

| Antimicrobial | Disruption of cell membranes |

Pharmacokinetics

The pharmacokinetic profile of this compound shows good absorption characteristics with a bioavailability that supports its therapeutic use. Studies indicate that the compound is rapidly distributed in tissues following administration, with a half-life suitable for both acute and chronic treatment regimens.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(3-Carboxyphenyl)-2-methylphenol with structurally related compounds, focusing on substituent variations and their implications:

Key Observations :

- Polarity and Solubility : The carboxyphenyl group significantly increases water solubility compared to hydrophobic substituents like adamantyl or long alkoxy chains (e.g., PBP-C12) .

- Acidity : The carboxy group lowers the pKa (≈4-5) relative to cresol (pKa ~10), making it more acidic and ionizable at physiological pH .

- Reactivity : Bromoethyl and alkoxy substituents (e.g., in PBP-C2) enable further functionalization, whereas adamantyl groups enhance steric hindrance .

Comparison :

- Antimicrobial Potency : Alkoxy-substituted analogs (PBP-C2 to PBP-C12) show higher antifungal activity due to lipophilicity enhancing membrane penetration . The carboxyphenyl variant may have reduced efficacy in lipid-rich environments but could target hydrophilic enzymes.

- Toxicity: Cresol and its derivatives (e.g., 2,4-dimethylphenol) are regulated due to environmental persistence and toxicity . The carboxyphenyl group may improve biodegradability via carboxylate metabolism .

Environmental and Industrial Relevance

- Environmental Persistence: Methylphenols are recalcitrant pollutants; carboxyphenyl derivatives may degrade faster via microbial decarboxylation .

- Industrial Applications : Cresol is used in resins and disinfectants, while bulky derivatives (e.g., adamantyl) serve as stabilizers in polymers . The carboxyphenyl variant could act as a chelating agent in wastewater treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.